molecular formula C10H18O3 B6272102 1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid CAS No. 1465013-13-1

1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid

Cat. No.: B6272102
CAS No.: 1465013-13-1
M. Wt: 186.2
InChI Key:
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Description

1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid is an organic compound with a unique structure characterized by a cycloheptane ring substituted with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 4,4-dimethylcycloheptanone, followed by hydroxylation and carboxylation reactions. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4,4-dimethylcycloheptanone, while reduction of the carboxylic acid group may produce 1-hydroxy-4,4-dimethylcycloheptanol.

Scientific Research Applications

1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid
  • 4,4-dimethylcycloheptane-1-carboxylic acid
  • 1-hydroxy-4,4-dimethylcyclohexanone

Uniqueness

1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to similar six-membered ring compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4,4-dimethylcycloheptanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4,4-dimethylcycloheptanone with sodium borohydride in ethanol to yield 4,4-dimethylcycloheptanol", "Step 2: Oxidation of 4,4-dimethylcycloheptanol with hydrochloric acid and sodium dichromate to yield 1-hydroxy-4,4-dimethylcycloheptanone", "Step 3: Protection of the hydroxyl group in 1-hydroxy-4,4-dimethylcycloheptanone with chloroacetic acid and sodium hydroxide to yield 1-(chloroacetyl)-4,4-dimethylcycloheptanone", "Step 4: Hydrolysis of 1-(chloroacetyl)-4,4-dimethylcycloheptanone with sodium bicarbonate and water to yield 1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid" ] }

CAS No.

1465013-13-1

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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